molecular formula C20H20N2OS B2906700 N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide CAS No. 1797094-82-6

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide

Cat. No. B2906700
CAS RN: 1797094-82-6
M. Wt: 336.45
InChI Key: UTLCNDSLENSBLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including condensation reactions between appropriate starting materials. For instance, one study describes the synthesis of related derivatives containing a (benz)azole moiety . Further investigations are needed to explore alternative synthetic pathways and optimize yields.


Molecular Structure Analysis

The molecular structure of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide consists of a thiazole ring, a phenyl ring, and an amide functional group. The thiazole nucleus contributes to its potential biological activities, such as antimicrobial and antitumor effects . Detailed spectroanalytical data (NMR, IR, and elemental analysis) confirm the compound’s structure .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : Approximately 193°C .

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide are cancerous cells, specifically the A549 and C6 tumor cell lines . These cell lines are often used in research as models for lung cancer and glioma, respectively .

Mode of Action

The compound interacts with its targets by causing DNA damage, which is a common mechanism of action for many anticancer agents . This damage disrupts the normal cell cycle, preventing the cancer cells from proliferating . The compound’s ability to direct tumor cells to the apoptotic pathway, a process of programmed cell death, has also been observed .

Biochemical Pathways

It is known that the compound’s anticancer activity involves the disruption of dna synthesis and the activation of caspase-3 . Caspase-3 is a crucial enzyme in the execution phase of apoptosis, leading to the characteristic changes seen in apoptotic cells .

Pharmacokinetics

The compound’s significant anticancer activity suggests that it has sufficient bioavailability to reach its target cells .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

Action Environment

The action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs can impact the compound’s effectiveness through drug-drug interactions . .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-3-16(15-9-5-4-6-10-15)20(23)22-18-12-8-7-11-17(18)19-13-24-14(2)21-19/h4-13,16H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCNDSLENSBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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